Calcium lactate can be derived from the fermentation of carbohydrates, typically using lactic acid bacteria. The primary sources for its production include corn and sugar beet pulp, which are rich in fermentable sugars. These carbohydrates undergo fermentation to produce lactic acid, which subsequently reacts with calcium salts to form calcium lactate.
Calcium lactate is classified under organic compounds and falls within the category of carboxylate salts. It is often categorized as a food additive (E327) and is recognized for its safety and efficacy in various applications.
Calcium lactate can be synthesized through several methods:
The synthesis parameters such as temperature, molar ratios of reactants, and reaction time significantly influence the yield and purity of calcium lactate. For example, optimal conditions for the direct synthesis from glycerol include a reaction temperature of 200 °C and specific catalyst compositions to enhance yield .
Calcium lactate consists of two lactic acid molecules bonded to one calcium ion. Its structural formula can be depicted as:
This configuration highlights the coordination between the calcium ion and the carboxylate groups from the lactic acid molecules.
Calcium lactate participates in various chemical reactions:
The reaction kinetics can vary based on factors such as temperature and concentration of reactants. For example, higher temperatures generally accelerate the reaction rates leading to increased yields .
Calcium lactate acts primarily as a source of calcium ions in biological systems. Upon ingestion, it dissociates into calcium ions and lactate ions in the gastrointestinal tract. The mechanism involves:
Studies indicate that calcium lactate has comparable bioavailability to other forms of calcium supplements .
Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirm its structural integrity and purity .
Calcium lactate has diverse applications across various fields:
The primary industrial method for calcium lactate synthesis involves neutralizing lactic acid with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). In a typical process, lactic acid (50–80% concentration) reacts with calcium carbonate at 70–90°C for 15–60 minutes, forming calcium lactate and releasing carbon dioxide. The reaction follows stoichiometric principles:$$2\text{CH}3\text{CH}(\text{OH})\text{COOH} + \text{CaCO}3 \rightarrow (\text{CH}3\text{CH}(\text{OH})\text{COO})2\text{Ca} + \text{CO}2 + \text{H}2\text{O}$$Post-reaction, crystallization occurs by adding ethanol to the concentrated solution, yielding pentahydrate crystals (Ca(C₃H₅O₃)₂·5H₂O) after filtration and drying. A one-step synthesis patent (CN104230700A) refines this by optimizing temperature (75–85°C) and ethanol-to-solution ratios (1:1–1:3 v/v), achieving yields exceeding 95% with minimal heavy metal impurities [1] [7].
Table 1: Neutralization Reaction Parameters for Calcium Lactate Synthesis
| Calcium Source | Lactic Acid Concentration | Temperature Range | Reaction Time | Yield |
|---|---|---|---|---|
| Calcium carbonate | 50–60% | 70–75°C | 45–60 min | 88–92% |
| Calcium hydroxide | 70–80% | 75–85°C | 15–30 min | 95–98% |
| Calcium carbonate (from shells) | 40–70% | Ambient–80°C | Variable | 79–96% |
Bimetallic catalysts enable direct conversion of glycerol—a biodiesel byproduct—to calcium lactate. AuCu/SiO₂ nanocatalysts (e.g., Au₀.₅Cu₁₀/SiO₂) facilitate this reaction under anaerobic conditions. At 200°C and a calcium hydroxide-to-glycerol molar ratio of 0.8:1, glycerol conversion reaches 96% with 87% lactate yield within 2 hours. The catalyst's efficacy stems from synergistic interactions between gold (Au⁰) and copper (Cu⁰) nanoparticles, reducing crystallite sizes to 7.5 nm and lowering the activation energy barrier to 44.3 kJ·mol⁻¹. This method bypasses lactic acid isolation, slashing production costs by 30–40% compared to traditional neutralization [5].
Table 2: Catalytic Performance in Glycerol-to-Calcium Lactate Conversion
| Catalyst Composition | Temperature | Glycerol Conversion | Calcium Lactate Yield | Reaction Time |
|---|---|---|---|---|
| Au₀.₅Cu₁₀/SiO₂ | 200°C | 96% | 87% | 2 hours |
| Cu/ZIF-8 | 230°C | 97.5% | 84%* | 8 hours |
| 20CuHT | 240°C | 96.5% | 64%* | 6 hours |
*Lactic acid yield, subsequently convertible to calcium lactate.
Microbial fermentation utilizes Lactobacillus strains (e.g., Lactobacillus plantarum) to convert carbohydrates into L-lactic acid, precipitated as calcium lactate. Corn or maize serves as the primary feedstock:
Table 3: Feedstock and Yield in Fermentation-Derived Calcium Lactate
| Feedstock | Microorganism | Lactic Acid Concentration | Calcium Lactate Yield |
|---|---|---|---|
| Corn starch | Lactobacillus plantarum | 90–110 g/L | 85–88% |
| Sugar beet pulp | Lactobacillus brevis | 45–60 g/L | 75–80% |
| Whey | Lactococcus lactis | 50–70 g/L | 70–75% |
Scallop shell waste (98% CaCO₃) and agricultural residues offer sustainable calcium and carbon sources. Shells are calcined (900°C) to calcium oxide, hydrated to Ca(OH)₂, and reacted with lactic acid. Similarly, sugar beet pulp undergoes simultaneous saccharification and fermentation (SSF) with Lactobacillus strains, yielding post-fermentation broths containing 12–15% calcium lactate. Activated carbon purification (pH 2–3) removes nitrogen/sulfur impurities before crystallization, achieving 79–96% purity. This approach reduces raw material costs by 50% and aligns with circular economy principles [4] [8].
Crude calcium lactate is purified through sequential steps:
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